molecular formula C13H8BrNO B3037683 6-Bromo-2-phenylbenzo[d]oxazole CAS No. 537025-33-5

6-Bromo-2-phenylbenzo[d]oxazole

Cat. No.: B3037683
CAS No.: 537025-33-5
M. Wt: 274.11 g/mol
InChI Key: YVZIBDQASKHGFK-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylbenzo[d]oxazole is an organic compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 g/mol It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 2nd position on the benzoxazole ring

Preparation Methods

6-Bromo-2-phenylbenzo[d]oxazole can be synthesized through various synthetic routes. One common method involves the reaction of benzoxazole-2-one with bromoacetic acid . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the formation of the desired product. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

6-Bromo-2-phenylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products. Reagents like hydrogen peroxide or sodium borohydride are typically used for these transformations.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds. Palladium catalysts and bases like potassium carbonate are commonly employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzoxazole ring or the phenyl group.

Comparison with Similar Compounds

6-Bromo-2-phenylbenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:

    2-Phenylbenzoxazole: Lacks the bromine atom at the 6th position, which may result in different reactivity and biological activity.

    6-Chloro-2-phenylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    2-(4-Bromophenyl)benzoxazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

6-bromo-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZIBDQASKHGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

38.65 g (205.56 mmol) 4-bromo-2-hydroxy-aniline are boiled together with 25.10 g (205.56 mmol) benzoic acid and 12.75 g (205.56 mmol) boric acid in 500 ml of xylene for 6 days using the water separator. The solv. is eliminated in vacuo and the residue is taken up in DCM. The mixture is extracted 1× each with 1N sodium hydroxide solution, water, 2N hydrochloric acid and again with water. The org. phase is concentrated i. V. by rotary evaporation and the residue is separated through silica gel (eluant cyclohexane/EA).
Quantity
38.65 g
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reactant
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25.1 g
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12.75 g
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reactant
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500 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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